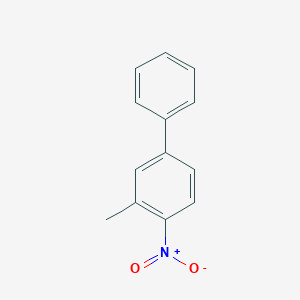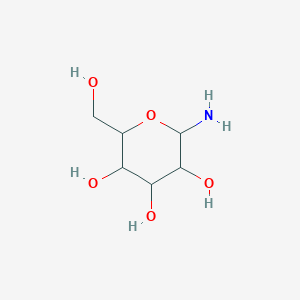
ネオアンチマイシン
概要
説明
ネオアンチマイシンは、グラム陽性菌の1つの属であるストレプトマイセスから単離された、15員環のデプシペプチドのグループです。 これらの化合物は、広範囲の抗癌活性で知られており、非リボソームペプチド合成酵素とポリケチド合成酵素のハイブリッド型マルチモジュールメガ酵素によって生合成されます 。 ネオアンチマイシンの分子骨格は、1つのメチル、1つのヒドロキシル、1つのベンジル、3つのアルキル部分を含む15員環のテトララクトン環、および保存された3-ホルミドサリチル酸部分へのアミド結合に基づいています .
2. 製法
合成経路と反応条件: ネオアンチマイシンの最初の全合成は、15員環のテトララクトンコアの構築のための分子内トランスエステル化を使用して達成されました 。 合成経路には、キラルプールビルディングブロックの使用と、最終生成物の正しい立体化学を確保するための保護と脱保護のステップが含まれます .
工業的生産方法: ネオアンチマイシンは、遺伝子操作されたストレプトマイセスの株を含む発酵プロセスによって工業的に生産されます。 前駆体の供給と生合成経路を操作することにより、研究者はネオアンチマイシンの収率を大幅に改善することができました .
科学的研究の応用
Neoantimycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying depsipeptide synthesis and biosynthesis.
Biology: Investigated for its role in regulating oncogenic proteins such as GRP78/BiP and K-Ras.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
作用機序
ネオアンチマイシンは、呼吸の最終段階であるミトコンドリアのシトクロムcレダクターゼに結合して阻害することで、その効果を発揮します。 この阻害は、ミトコンドリアの電子伝達系の破壊につながり、癌細胞のアポトーシスをもたらします 。 分子標的には、癌細胞の生存と増殖に関与するGRP78/BiPやK-Rasなどの癌遺伝子タンパク質が含まれます .
類似化合物:
アンチマイシンA: 同様の作用機序を持つよく知られた抗真菌性代謝物。
ウナントマイシンB: 選択的な抗癌活性を持つネオアンチマイシンアナログ.
イソネオアンチマイシン: 異なる立体化学を持つネオアンチマイシンのマイナーな代謝物.
ユニークさ: ネオアンチマイシンは、15員環のテトララクトン環構造とその強力な抗癌作用により、ユニークです。 他のアンチマイシンとは異なり、ネオアンチマイシンとそのアナログは、特定の癌遺伝子タンパク質の調節に有効性を示しており、標的がん治療のための有望な候補となっています .
生化学分析
Biochemical Properties
Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . These enzymes, proteins, and other biomolecules interact with Neoantimycin, playing a crucial role in its biochemical reactions .
Cellular Effects
Neoantimycin has been shown to exert excellent growth-inhibitory activity against various cancer cells in a concentration-dependent manner . It induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis .
Molecular Mechanism
The molecular mechanism of Neoantimycin involves up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL . This results in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .
Metabolic Pathways
Neoantimycin is involved in the biosynthetic pathway directed by non-ribosomal peptide synthetase and polyketide synthase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The first total synthesis of neoantimycin was achieved using intramolecular transesterification for the construction of the 15-membered tetralactone core . The synthetic route involves the use of chiral-pool building blocks and a series of protection and deprotection steps to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Neoantimycin is produced industrially through fermentation processes involving genetically engineered strains of Streptomycetes. By manipulating the precursor supply and biosynthetic pathways, researchers have been able to improve the yield of neoantimycin significantly .
化学反応の分析
反応の種類: ネオアンチマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ヒドロキシル、アミド、エステル部分などの官能基の存在によって促進されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤は、ネオアンチマイシンのヒドロキシル基を酸化するために使用できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、エステル基とアミド基を還元できます。
置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物には、ネオアンチマイシンの酸化誘導体、還元型、および置換アナログが含まれます .
4. 科学研究への応用
ネオアンチマイシンは、科学研究において幅広い応用範囲を持っています。
化学: デプシペプチド合成と生合成を研究するためのモデル化合物として使用されます。
生物学: GRP78/BiPやK-Rasなどの癌遺伝子タンパク質の調節における役割が調べられています.
類似化合物との比較
Antimycin A: A well-known antifungal metabolite with a similar mechanism of action.
Unantimycin B: A neoantimycin analog with selective anticancer activities.
Isoneoantimycin: A minor metabolite of neoantimycin with a different stereochemistry.
Uniqueness: Neoantimycin is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, neoantimycin and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .
特性
CAS番号 |
22862-63-1 |
|---|---|
分子式 |
C36H46N2O12 |
分子量 |
698.8 g/mol |
IUPAC名 |
N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |
InChIキー |
JIJATTFJYJZEBT-VFVHXOKRSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
異性体SMILES |
CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
正規SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
外観 |
White solid |
同義語 |
neoantimycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Neoantimycins interesting in the context of cancer research?
A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.
Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?
A2: While the exact mechanism is still under investigation, studies indicate that neoantimycin F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.
Q3: How does Neoantimycin interact with the oncogenic protein K-Ras?
A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.
Q4: Are there any other protein targets that neoantimycins interact with?
A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to neoantimycin, has been shown to downregulate GRP78 expression. []
Q5: What is the typical structure of Neoantimycin?
A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []
Q6: How does the structure of Neoantimycin relate to its biological activity?
A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of neoantimycin epimers with varying cytotoxicity. []
Q7: Have any new Neoantimycin analogues been discovered?
A7: Yes, recent research has led to the discovery of several new neoantimycin analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of neoantimycin monomers linked to a benzene ring. []
Q8: How is the biosynthesis of Neoantimycin studied?
A8: Neoantimycin biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the neoantimycin biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the neoantimycin molecule. []
Q9: Can the production of specific neoantimycins be enhanced?
A9: Yes, researchers have successfully enhanced the production of desired neoantimycin analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []
Q10: Are there any computational studies on Neoantimycin?
A10: Yes, computational approaches are being explored for neoantimycin synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating neoantimycin structures for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)










